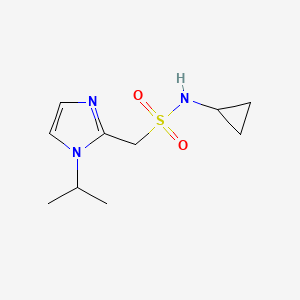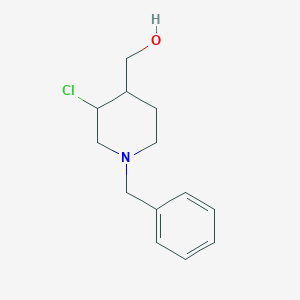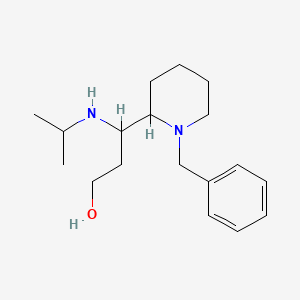
(15Z)-lycopene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-cis-Lycopene is a naturally occurring carotenoid, a type of tetraterpene, predominantly found in tomatoes and other red fruits and vegetables. It is one of the many isomers of lycopene, which is known for its potent antioxidant properties. Unlike the all-trans form, 15-cis-Lycopene has a unique configuration that may influence its bioavailability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-cis-Lycopene involves the isomerization of all-trans-Lycopene. This can be achieved through thermal treatment or exposure to light, which induces the trans-cis isomerization. The process requires careful control of temperature and light exposure to ensure the desired isomer is obtained .
Industrial Production Methods: Industrial production of 15-cis-Lycopene typically involves extraction from natural sources such as tomatoes. The extraction process includes solvent extraction followed by chromatographic separation to isolate the specific isomer. High-performance liquid chromatography (HPLC) is commonly used for this purpose due to its efficiency in separating different isomers .
Analyse Des Réactions Chimiques
Types of Reactions: 15-cis-Lycopene undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions are particularly significant as they can lead to the formation of different oxidation products, which may have distinct biological activities .
Common Reagents and Conditions: Oxidation of 15-cis-Lycopene can be carried out using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the oxidation of 15-cis-Lycopene include epoxides and other oxidized derivatives. These products can have varying degrees of biological activity and stability .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 15-cis-Lycopene primarily involves its antioxidant properties. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. This activity is attributed to its unique structure, which allows it to interact with reactive oxygen species effectively .
Molecular Targets and Pathways: 15-cis-Lycopene targets various molecular pathways involved in oxidative stress and inflammation. It modulates the expression of genes related to antioxidant defense and can inhibit the activity of enzymes that promote oxidative damage .
Comparaison Avec Des Composés Similaires
All-trans-Lycopene: The most common isomer of lycopene, known for its high antioxidant activity.
9-cis-Lycopene: Another isomer with distinct biological properties and potential health benefits.
13-cis-Lycopene: Similar to 15-cis-Lycopene, it has unique bioavailability and stability characteristics.
Uniqueness of 15-cis-Lycopene: 15-cis-Lycopene is unique due to its specific isomeric configuration, which may influence its absorption and biological activity. Studies suggest that cis-isomers of lycopene, including 15-cis-Lycopene, are more bioavailable and may have different health effects compared to the all-trans form .
Propriétés
Numéro CAS |
59092-07-8 |
|---|---|
Formule moléculaire |
C40H56 |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
(6E,8E,10E,12E,14E,16Z,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11-,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |
Clé InChI |
OAIJSZIZWZSQBC-XKKDEUFYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















